Fluvirucin B2, also known as Sch 38518, is a bioactive compound belonging to the family of macrolactam antibiotics. It is primarily produced by the actinomycete Actinomadura fulva and is characterized by its unique structure and pharmacological properties. This compound is notable for its incorporation of β-amino acids in its biosynthetic pathway, which distinguishes it from other macrolactam antibiotics.
Fluvirucin B2 is sourced from the fermentation of Actinomadura fulva ATCC 53714. This organism is part of the Actinobacteria phylum, known for producing a variety of bioactive natural products. Fluvirucin B2 is classified under macrolactams, which are cyclic compounds that contain a large lactam ring formed from amino acids and fatty acids.
The synthesis of Fluvirucin B2 has been explored through various synthetic strategies. The primary methods include:
Fluvirucin B2 features a complex molecular structure characterized by a 14-membered lactam ring. The structural formula includes:
The molecular formula is C₁₅H₁₉N₃O₄S, with a molecular weight of approximately 329.39 g/mol. The presence of sulfur in its structure is also noteworthy, as it may contribute to its unique properties .
Fluvirucin B2 undergoes several chemical reactions during its biosynthesis:
These reactions are catalyzed by specific enzymes encoded within the fluvirucin biosynthetic gene cluster .
Fluvirucin B2 exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves binding to bacterial ribosomes, disrupting the translation process. It has been shown to be effective against various Gram-positive bacteria, including strains resistant to other antibiotics.
The detailed mechanism includes:
Fluvirucin B2 exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its stability during storage .
Fluvirucin B2 has significant potential in various scientific fields:
The ongoing research into Fluvirucin B2 continues to reveal insights into antibiotic function and biosynthesis, highlighting its importance in microbiology and pharmacology .
The fluvirucins comprise a family of 14-membered macrolactam polyketides initially isolated in the early 1990s during targeted screens for antiviral agents. Fluvirucin B2 (Sch 38518) emerged as a structurally distinct congener characterized by a β-alanine starter unit integrated into its polyketide skeleton. Early structural elucidation efforts, including X-ray crystallography, established its core as a 13-tridecanelactam nucleus decorated with a 3-amino-3,6-dideoxy-L-talose sugar moiety [5] [8]. This discovery positioned fluvirucins within a broader class of pharmaceutically relevant macrolactams, differing from classical macrolides (e.g., erythromycin) by the presence of a lactam (N-H containing) ring instead of a lactone.
A significant breakthrough occurred in 2016 with the identification of the fluvirucin B2 biosynthetic gene cluster (BGC) (flv cluster) from Actinomadura fulva subsp. indica ATCC 53714 [1] [4]. This ~71.5 kb cluster (GenBank LC095592.1, MIBiG BGC0001597) encodes three modular polyketide synthases (PKS; flvP1, flvP2, flvP3), four β-amino acid-handling enzymes (flvK, flvL, flvM, flvN), a decarboxylase (flvO), and an amidohydrolase (flvJ), alongside tailoring enzymes like glycosyltransferases (flvS5) [4]. Crucially, the cluster revealed a specialized β-amino acid loading pathway involving adenylation by FlvN, challenging earlier assumptions about β-alanine incorporation and providing a genetic foundation for understanding macrolactam diversity [1] [6].
Table 1: Key Fluvirucin Natural Product Variants [2] [5] [8]
Fluvirucin Variant | Producing Strain (Original Designation) | Core Structural Distinction | Reported Bioactivity |
---|---|---|---|
Fluvirucin A1 | Microtetraspora tyrrhenii (Q464-31) | 3-amino-3,6-dideoxy-α-L-talose | Anti-influenza A virus |
Fluvirucin A2 | Saccharothrix mutabilis (R869-90) | Likely differing sugar moiety | Anti-influenza A virus |
Fluvirucin B1 | Microtetraspora pusilla (R359-5) | Unspecified congener | Anti-influenza A virus |
Fluvirucin B2 | Actinomadura sp. (L407-5, R516-16) | β-alanine starter unit | Antifungal, Anti-influenza A |
Fluvirucins B3-B5 | Maduromycete (R516-16) | Minor structural variations (e.g., methylation, oxidation) | Anti-influenza A virus |
Fluvirucin B2 production is primarily associated with phylogenetically diverse actinomycetes within the order Actinomycetales, specifically exhibiting a strong link to the maduromycete group. Initial producer strains were isolated from underexplored terrestrial environments, reflecting the ecological niche specialization of these bacteria [2] [10]. Strain L407-5 (Fluvirucin B2 producer) and strain R516-16 (producer of Fluvirucins B2, B3, B4, B5) were both classified as maduromycetes based on chemotaxonomic markers, notably the presence of madurose (3-O-methyl-D-galactose) in their whole-cell hydrolysates, a signature sugar for this group [2] [10]. These organisms possess meso-diaminopimelic acid (meso-DAP) in their peptidoglycan, classifying them chemotype III.
Modern genomic taxonomy confirms the primary producer as Actinomadura fulva subsp. indica ATCC 53714 [1] [4]. Actinomadura species belong to the family Thermomonosporaceae, typically found in soil habitats, particularly in warmer climates. The resilience of these actinomycetes in diverse soil microbiomes suggests fluvirucin production may confer a competitive advantage, potentially inhibiting fungi or other bacteria competing for resources [1] [6]. Strain R516-16, also a prolific B2 producer, remains classified more broadly as a maduromycete, highlighting potential for further taxonomic refinement of these industrially relevant isolates [10].
Table 2: Taxonomic Characteristics of Key Fluvirucin B2 Producer Strains [2] [10]
Strain Designation | Fluvirucin Produced | Taxonomic Assignment | Key Chemotaxonomic Markers | Cell Wall Type |
---|---|---|---|---|
L407-5 | B2 | Maduromycete (cf. Actinomadura) | Madurose present, meso-DAP | III |
R516-16 | B2, B3, B4, B5 | Maduromycete (cf. Actinomadura) | Madurose present, meso-DAP | III |
ATCC 53714 | B2 | Actinomadura fulva subsp. indica | Madurose likely, meso-DAP (inferred) | III |
Fluvirucin B2 exhibits a dual bioactivity profile, demonstrating significant effects against both fungal pathogens and viral agents. Its most prominent early-documented activity is potent inhibition of Influenza A virus (e.g., Victoria strain), as determined by cytopathic effect (CPE) reduction assays in Madin-Darby canine kidney (MDCK) cells [8]. While the precise molecular mechanism of antiviral action remains under investigation, its structural similarity to other macrolactams suggests potential interference with viral entry, replication, or host cell processes.
Beyond antiviral activity, Fluvirucin B2 possesses broad-spectrum antifungal properties. This activity is mechanistically linked to its ability to disrupt fungal membrane integrity or biosynthesis, a common feature of polyene macrolides, although Fluvirucin B2 is typically classified as a non-polyene macrolactam [1] [6]. Crucially, biochemical studies on its biosynthetic enzymes, particularly the adenylating enzyme FlvN, revealed a key aspect of its selectivity. Contrary to initial expectations, FlvN exhibits a pronounced substrate specificity for L-aspartate over β-alanine itself (Km L-Asp << Km β-Ala). This indicates that the incorporated β-alanine moiety is derived biosynthetically from L-aspartate via decarboxylation (catalyzed by FlvO) after its selective adenylation and loading onto the carrier protein FlvL by FlvN and the transferase FlvM [1] [6]. This enzymatic funnel ensures efficient and selective β-amino acid priming for PKS assembly.
The distinct β-amino acid starter unit of Fluvirucin B2, biosynthesized via this specialized pathway, contributes significantly to its biological activity and differentiates it from other macrolactam subclasses (e.g., those using 3-aminobutyrate or 3-aminophenylpropionate starters). Research into FlvN's specificity and the loading module (FlvK/L/M/N/O) provides a blueprint for bioengineering novel macrolactams by manipulating β-amino acid incorporation [6]. Understanding how this structural feature correlates with activity against Influenza A and fungi continues to drive research into Fluvirucin B2 analogs and biosynthetic engineering.
Table 3: Key Enzymes in Fluvirucin B2 β-Amino Acid Starter Unit Biosynthesis and Loading [1] [4] [6]
Gene | Protein Name/Function | Role in Pathway | Key Biochemical Finding |
---|---|---|---|
flvN | β-Amino acid selective adenylating enzyme (A domain) | Adenylates L-Asp; Priming step | Strong preference for L-Asp over β-Ala (Km L-Asp << Km β-Ala) |
flvM | ATP-dependent ligase | Transfers activated amino acid (likely aminoacyl-AMP) to ACP? | Works downstream of FlvN |
flvL | Acyl Carrier Protein (ACP) | Carrier for activated amino acid/β-amino acid | Loaded with aminoacyl/β-aminoacyl moiety |
flvO | PLP-dependent decarboxylase | Decarboxylates L-Asp → β-Ala on ACP | Generates the β-alanine extender unit on FlvL |
flvK | Aminoacyl-ACP:ACP aminoacyltransferase | Transfers β-amino acid to PKS starter ACP? | Integrates starter unit into PKS machinery |
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